molecular formula C12H13BrN2O2 B15363067 tert-Butyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

tert-Butyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B15363067
M. Wt: 297.15 g/mol
InChI Key: MVZNFJPZMIBTCV-UHFFFAOYSA-N
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Description

Tert-Butyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate: is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with imidazo[1,2-a]pyridine derivatives as the starting materials.

  • Bromination: The bromination step involves the introduction of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

  • Carboxylation: The carboxylation step involves the introduction of the carboxylate group at the 2-position. This can be done using reagents like carbon dioxide (CO2) under pressure or carboxylic acid derivatives.

  • Tert-Butylation: The final step is the tert-butylation of the carboxylate group, which can be achieved using tert-butanol in the presence of an acid catalyst.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Hydrogenated derivatives of the compound.

  • Substitution Products: A wide range of functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for the treatment of various diseases. Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring.

  • Brominated heterocycles: Other brominated compounds with different heterocyclic cores.

Uniqueness: Tert-Butyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

tert-butyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)9-7-15-6-8(13)4-5-10(15)14-9/h4-7H,1-3H3

InChI Key

MVZNFJPZMIBTCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN2C=C(C=CC2=N1)Br

Origin of Product

United States

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